![molecular formula C20H18O3 B14003390 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid CAS No. 94549-42-5](/img/structure/B14003390.png)
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid is an organic compound with the molecular formula C20H18O3 This compound features a naphthalene ring system substituted with hydroxymethyl and dimethyl groups, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene derivatives followed by subsequent functional group modifications. For instance, starting with 1,4-dimethylnaphthalene, a hydroxymethyl group can be introduced via a formylation reaction followed by reduction. The benzoic acid moiety can be introduced through a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and reaction conditions are fine-tuned to ensure scalability and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to achieve high-throughput production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: 2-[3-(Carboxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid.
Reduction: 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzyl alcohol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and benzoic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid: Unique due to the presence of both hydroxymethyl and benzoic acid groups.
3-(Hydroxymethyl)benzoic acid: Lacks the naphthalene ring system.
1,4-Dimethylnaphthalene: Lacks the hydroxymethyl and benzoic acid groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a naphthalene ring and a benzoic acid moiety allows for diverse interactions and applications in various fields .
Eigenschaften
CAS-Nummer |
94549-42-5 |
|---|---|
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[3-(hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid |
InChI |
InChI=1S/C20H18O3/c1-12-14-7-3-4-8-15(14)13(2)19(18(12)11-21)16-9-5-6-10-17(16)20(22)23/h3-10,21H,11H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
GAANUVRKPNMSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
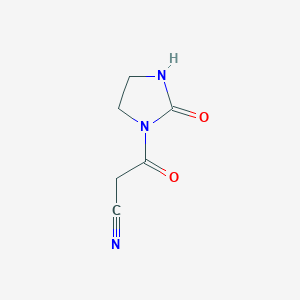

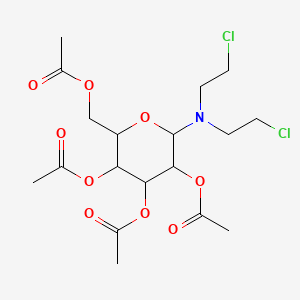
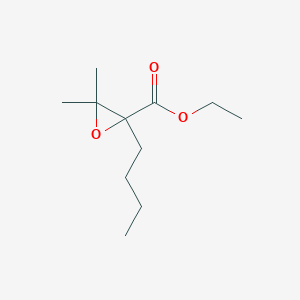
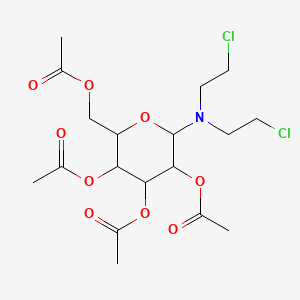
![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)
![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)

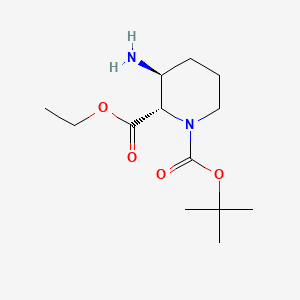
![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)
![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)
